molecular formula C6H13NO B13197192 Methyl 3-methylbutanimidate

Methyl 3-methylbutanimidate

Cat. No.: B13197192
M. Wt: 115.17 g/mol
InChI Key: GHLCIJVNHOKREG-UHFFFAOYSA-N
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Description

Methyl 3-methylbutanimidate is an organic compound with the molecular formula C6H13NO It is a derivative of butanoic acid and is characterized by the presence of an imidate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-methylbutanimidate can be synthesized through the reaction of 3-methylbutanoic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds under reflux conditions, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methylbutanimidate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into primary amines.

    Substitution: Nucleophilic substitution reactions can replace the imidate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like ammonia or amines can be used under mild conditions to achieve substitution.

Major Products Formed

    Oxidation: 3-methylbutanoic acid

    Reduction: 3-methylbutanamine

    Substitution: Various substituted imidates depending on the nucleophile used

Scientific Research Applications

Methyl 3-methylbutanimidate has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies focusing on its role in drug development.

    Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 3-methylbutanimidate involves its interaction with specific molecular targets, leading to various biochemical effects. The imidate group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can modulate enzymatic activity and receptor binding, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-Methylbutanoic acid
  • 3-Methylbutanamine
  • 3-Methylbutanamide

Uniqueness

Methyl 3-methylbutanimidate is unique due to its imidate functional group, which imparts distinct reactivity compared to similar compounds. This uniqueness makes it valuable in synthetic chemistry, where it can be used to introduce specific functional groups or modify existing structures.

Properties

IUPAC Name

methyl 3-methylbutanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-5(2)4-6(7)8-3/h5,7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHLCIJVNHOKREG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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